![molecular formula C6H5ClINO B2710617 2-Chloro-5-iodo-4-methoxypyridine CAS No. 1226878-98-3](/img/structure/B2710617.png)
2-Chloro-5-iodo-4-methoxypyridine
Overview
Description
“2-Chloro-5-iodo-4-methoxypyridine” is a chemical compound with the molecular formula C6H5ClINO . It is a solid substance and is used in various chemical reactions .
Chemical Reactions Analysis
“2-Chloro-5-iodo-4-methoxypyridine” is used as a reagent in various chemical reactions . For example, “2-Chloro-5-iodopyridine” may be used as a reagent in the multi-step synthesis of (±)-epibatidine. It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .Physical And Chemical Properties Analysis
“2-Chloro-5-iodo-4-methoxypyridine” is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
2-Chloro-5-iodo-4-methoxypyridine is a key intermediate in the synthesis of complex molecules. It has been utilized in the development of novel protocols for the synthesis of pyridine derivatives, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. This compound, obtained through Vilsmeier–Haack chlorination, has its structure analyzed via X-ray, IR, NMR, and UV–vis absorption and fluorescence spectroscopy, showcasing its potential in optical applications due to its significant absorption and fluorescence properties (Jukić et al., 2010).
Binding Properties in Oligonucleotides
In the field of bioconjugate chemistry, derivatives of 2-Chloro-5-iodo-4-methoxypyridine, such as 2-methoxy-6-chloro-9-aminoacridine, have been explored for their ability to bind to oligonucleotides. This research opens pathways for the development of new diagnostic and therapeutic tools, highlighting the compound's versatility in biotechnology applications (Asseline et al., 1996).
Deprotonative Metalation Studies
The deprotonation and metalation of 2-methoxypyridine derivatives, a closely related compound, provide insights into the chemistry of 2-Chloro-5-iodo-4-methoxypyridine. These studies demonstrate the compound's potential in creating novel metal-organic frameworks and catalysts, expanding its applications in material science and catalysis (Nagaradja et al., 2012).
Photophysical and Computational Studies
Photophysical evaluation and computational studies of methoxypyridine compounds shed light on the electronic and fluorescent properties of 2-Chloro-5-iodo-4-methoxypyridine derivatives. These properties are crucial for developing advanced materials for optoelectronic devices, demonstrating the compound's significance in the field of material science and engineering (Hagimori et al., 2019).
Catalytic Carbonylative Polymerizations
The catalytic carbonylative polymerization of heterocycles, using derivatives of 2-Chloro-5-iodo-4-methoxypyridine, points to its potential in the synthesis of polyesters and amphiphilic poly(amide-block-ester)s. This application is pivotal for the development of new materials with specific properties for medical and industrial applications (Liu & Jia, 2004).
Safety and Hazards
“2-Chloro-5-iodo-4-methoxypyridine” is classified under GHS07 for safety . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that 2-Chloro-5-iodo-4-methoxypyridine may also be used in such reactions.
Mode of Action
It is likely to interact with its targets through a mechanism similar to other pyridine derivatives used in suzuki–miyaura cross-coupling reactions .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.
properties
IUPAC Name |
2-chloro-5-iodo-4-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXKFPJNZLAJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodo-4-methoxypyridine |
Synthesis routes and methods
Procedure details
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